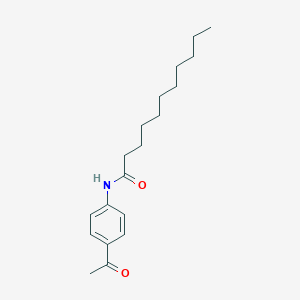

N-(4-acetylphenyl)undecanamide

Description

N-(4-Acetylphenyl)undecanamide is a synthetic amide derivative characterized by an undecanamide (11-carbon alkyl chain) linked to a 4-acetylphenyl group. While direct studies on this compound are scarce, its structural analogs, such as N-(4-acetylphenyl)butanamide (CAS 324580-52-1), provide insights into its physicochemical and biological behavior .

The molecular formula of this compound can be inferred as C₁₉H₂₇NO₂ (extrapolated from the butanamide analog, C₁₂H₁₅NO₂ ). Key features include:

- Undecanamide chain: Enhances lipophilicity and membrane permeability compared to shorter-chain analogs.

Properties

Molecular Formula |

C19H29NO2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)undecanamide |

InChI |

InChI=1S/C19H29NO2/c1-3-4-5-6-7-8-9-10-11-19(22)20-18-14-12-17(13-15-18)16(2)21/h12-15H,3-11H2,1-2H3,(H,20,22) |

InChI Key |

KJYBJYXDLZVHOD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Acetylphenyl)butanamide (CAS 324580-52-1)

- Structure : Butanamide (4-carbon chain) + 4-acetylphenyl.

- Molecular Formula: C₁₂H₁₅NO₂ .

- Key Differences :

11-(3-Hydroxy-5-pentylphenoxy)-N-(4-hydroxyphenyl)undecanamide (CAS 869376-64-7)

- Structure: Undecanamide + 4-hydroxyphenyl + phenolic substituents.

- Key Differences :

- Substituent Effects : The hydroxyl groups enhance water solubility but reduce metabolic stability compared to the acetyl group in N-(4-acetylphenyl)undecanamide .

- Biological Activity : Hydroxyl-substituted analogs are often explored for antioxidant or anti-inflammatory properties, whereas acetylated derivatives may prioritize receptor binding .

Functional Group Modifications

| Parameter | This compound | N-(4-Hydroxyphenyl)undecanamide | N-(4-Acetylphenyl)butanamide |

|---|---|---|---|

| Substituent | Acetyl (electron-withdrawing) | Hydroxyl (electron-donating) | Acetyl |

| logP (Predicted) | ~5.2 | ~3.8 | ~2.8 |

| Water Solubility | Low | Moderate | Low |

| Metabolic Stability | High (acetyl resistance) | Moderate (hydroxyl oxidation) | High |

Research Findings and Implications

- Lipophilicity-Bioactivity Relationship : Longer alkyl chains (e.g., undecanamide) correlate with enhanced cellular uptake but may reduce aqueous solubility, limiting bioavailability .

- Acetyl vs. Hydroxyl Groups : Acetylated phenyl groups improve metabolic stability by resisting cytochrome P450-mediated oxidation, whereas hydroxylated analogs are prone to glucuronidation .

- Synthetic Challenges : Undecanamide derivatives require specialized coupling reagents (e.g., HATU/DIPEA) for amide bond formation, increasing synthesis costs compared to shorter-chain analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.